4-Chloro-3-(4-ethoxybenzyl)phenol
Overview
Description
4-Chloro-3-(4-ethoxybenzyl)phenol is an impurity of Dapagliflozin . Dapagliflozin is a selective, orally active inhibitor of the renal sodium-glucose co-transporter type 2 (SGLT2) in development for the treatment of type 2 diabetes mellitus (T2DM) . It can be used in the preparation of Dapagliflozin .
Molecular Structure Analysis
The molecular formula of this compound is C15H15ClO2 . The IUPAC name is 4-chloro-3-[(4-ethoxyphenyl)methyl]phenol . The InChI code is 1S/C15H15ClO2/c1-2-18-14-6-3-11(4-7-14)9-12-10-13(17)5-8-15(12)16/h3-8,10,17H,2,9H2,1H3 . The molecular weight is 262.73 g/mol .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 262.73 g/mol , XLogP3-AA of 4.5 , hydrogen bond donor count of 1 , hydrogen bond acceptor count of 2 , rotatable bond count of 4 , exact mass of 262.0760574 g/mol , monoisotopic mass of 262.0760574 g/mol , topological polar surface area of 29.5 Ų , heavy atom count of 18 , and a complexity of 239 .Scientific Research Applications
Synthesis and Structure Analysis
- Synthesis with Metal Complexes : 4-Chloro-3-(4-ethoxybenzyl)phenol has been used in the synthesis of various metal complexes. For instance, its derivative, 4-chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol, was synthesized and formed complexes with transition metals like Mn(II), Fe(II), Co(II), etc. These complexes were characterized by spectroscopic methods and demonstrated moderate in vitro anticancer activity against the HeLa cell line (Abbas et al., 2020).
Antioxidant Activity
- Antioxidant Properties : The antioxidant activities of phenolic compounds, including derivatives of this compound, have been investigated. These studies involve understanding the mechanisms like hydrogen atom transfer and electron transfer in relation to functional groups like methoxyl and phenolic hydroxyl groups (Chen et al., 2020).
Spectroscopic Characterization
- Spectroscopic Analysis of Derivatives : Derivatives of this compound have been synthesized and analyzed using various spectroscopic techniques. For example, (E)-4-chloro-2-((4-methoxybenzylidene)amino)phenol was synthesized and its structural, vibrational frequencies, and spectral properties were studied (Sen et al., 2017).
Chemical Synthesis
- Intermediate in Chemical Synthesis : Compounds like 3-(phenylmethoxy)phenol, which are intermediates in the synthesis of biologically active molecules, can be synthesized using methods like phase transfer catalysis (PTC). This method has advantages in terms of reaction rate, selectivity, and environmental impact (Yadav & Badure, 2008).
Biodegradation Studies
- Biodegradation by Microbial Consortia : Studies on the biodegradation of phenolic compounds, including chlorophenols, under methanogenic conditions have been conducted. These studies help in understanding the environmental breakdown of such compounds (Bisaillon et al., 1993).
Synthesis of Novel Compounds
- Novel Synthesis Approaches : Efficient multigram syntheses of compounds like 4-(2-chloroethoxy)phenol, starting from 4-hydroxybenzaldehyde, have been proposed. These compounds find use in carbohydrate chemistry for synthesizing glycosides (Zinin et al., 2017).
Biological Evaluation
- Biological Evaluation and DNA Interaction Studies : 4-Aminophenol derivatives, including those of this compound, have been synthesized and tested for antimicrobial and antidiabetic activities. These studies also involve interaction with human DNA, highlighting their potential as anticancer agents (Rafique et al., 2022).
Fluorescence Studies
- Fluorescence Detection Studies : The compound 4-Chloro-2-(((2-hydroxybenzylidene)hydrazono)methyl)phenol has been used in fluorescence turn-on detection of cysteine, demonstrating selectivity over homocysteine and glutathione. Such studies are significant in analytical methods (Liu et al., 2015).
Metabolic Studies
- Metabolism of Phenoxybenzoates : Research has been conducted on the metabolism of phenoxybenzoates by Pseudomonas strains, converting them to phenol. This contributes to our understanding of the breakdown of pyrethroid insecticides (Topp & Akhtar, 1991).
Polymerization and Catalysis
- Polymerization and Magnetic Properties : Studies on the synthesis, characterization, and magnetic properties of coordination clusters containing (E)-2-(2-hydroxy-3-methoxybenzylideneamino)phenol have been carried out. These clusters show potential applications in polymerization and exhibit slow magnetic relaxation (Griffiths et al., 2016).
Mechanism of Action
Mode of Action
It is known that phenolic compounds can undergo nucleophilic aromatic substitution reactions . In such reactions, a nucleophile attacks one of the aromatic-ring carbons, forming an intermediate carbanion . This could potentially be a part of the mode of action of 4-Chloro-3-(4-ethoxybenzyl)phenol.
Biochemical Pathways
Phenolic compounds can participate in various biochemical reactions, including free radical bromination and nucleophilic substitution . These reactions could potentially affect various biochemical pathways.
Safety and Hazards
Properties
IUPAC Name |
4-chloro-3-[(4-ethoxyphenyl)methyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO2/c1-2-18-14-6-3-11(4-7-14)9-12-10-13(17)5-8-15(12)16/h3-8,10,17H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEHZWDDVOFGKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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